6-(Chloromethyl)-2,3'-bipyridine is an organic compound classified under bipyridines, which are heterocyclic compounds consisting of two pyridine rings. This specific compound is characterized by the presence of a chloromethyl group attached to the sixth position of one of the pyridine rings. Its molecular formula is and it has a molecular weight of 204.65 g/mol.
The compound serves as a significant building block in organic synthesis, particularly in the development of more complex organic molecules. It has applications in coordination chemistry, catalysis, and biological research due to its unique structural properties and reactivity.
The synthesis of 6-(Chloromethyl)-2,3'-bipyridine typically involves chloromethylation of 2,3'-bipyridine. A common method employs chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is conducted under reflux conditions in an inert atmosphere to prevent oxidation, ensuring higher yields and purity.
The molecular structure of 6-(Chloromethyl)-2,3'-bipyridine can be represented through various notations:
Property | Value |
---|---|
Molecular Formula | C11H9ClN2 |
Molecular Weight | 204.65 g/mol |
InChI | InChI=1S/C11H9ClN2/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7H2 |
6-(Chloromethyl)-2,3'-bipyridine participates in several chemical reactions due to its reactive chloromethyl group:
The reactivity is enhanced by the presence of the chloromethyl group, allowing for diverse synthetic pathways in organic chemistry.
The mechanism of action for 6-(Chloromethyl)-2,3'-bipyridine primarily involves its interaction with biological targets through the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting or modifying their activity. The bipyridine structure also allows for coordination with metal ions, which can modulate biological pathways or catalytic processes.
Scientific Uses
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3